1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
CAS No.: 186347-67-1
Cat. No.: VC21289865
Molecular Formula: C10H8F2O2
Molecular Weight: 198.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 186347-67-1 |
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Molecular Formula | C10H8F2O2 |
Molecular Weight | 198.17 g/mol |
IUPAC Name | 1-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H8F2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Standard InChI Key | BYUXTEWDOBYESO-UHFFFAOYSA-N |
SMILES | C1CC1(C2=CC(=C(C=C2)F)F)C(=O)O |
Canonical SMILES | C1CC1(C2=CC(=C(C=C2)F)F)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Information
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is characterized by the molecular formula C10H8F2O2 with a molecular weight of 198.17 g/mol . The compound is registered under CAS number 186347-67-1 and is structurally defined by a three-membered cyclopropane ring bearing a carboxylic acid group and a 3,4-difluorophenyl substituent . The IUPAC name is 1-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid, reflecting its core structural elements .
Physical Characteristics
The compound typically exists as a solid at room temperature and demonstrates moderate solubility in organic solvents with limited solubility in water due to the hydrophobic nature of the aromatic ring . Commercial preparations of this compound are typically available at approximately 95% purity . The presence of the carboxylic acid functional group confers acidic properties, allowing for hydrogen bonding interactions and reaction with bases to form the corresponding carboxylate salts.
Structural Identifiers
The compound can be identified through several chemical identifiers as outlined in Table 1:
Identifier Type | Value |
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CAS Number | 186347-67-1 |
Molecular Formula | C10H8F2O2 |
Molecular Weight | 198.17 g/mol |
InChI | InChI=1S/C10H8F2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
InChI Key | BYUXTEWDOBYESO-UHFFFAOYSA-N |
SMILES | O=C(O)C1(C2=CC=C(F)C(F)=C2)CC1 |
Table 1: Chemical identifiers of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Synthesis Methods
Laboratory Scale Synthesis
Several synthetic routes have been established for preparing 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. One common approach involves cyclopropanation reactions using appropriate catalysts and reagents:
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A cyclopropanation reaction starting with 3,4-difluorophenylacetonitrile and ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring structure.
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Another synthetic pathway involves the reaction of 1,2-difluorobenzene with 3-chloropropionyl chloride to yield 3-chloro-1-(3,4-difluorophenyl)propan-1-one, which can be further processed to yield the target compound .
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Transformation of 3,4-difluorobenzaldehyde through reaction with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid, followed by subsequent transformations to introduce the cyclopropane ring .
Industrial Production Considerations
For industrial-scale production, the synthesis methods are typically optimized for efficiency and scalability. Key considerations include:
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Use of continuous flow reactors for more controlled reaction conditions
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Implementation of efficient purification techniques to achieve high purity standards
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Selection of reagents and catalysts that are cost-effective and environmentally sustainable
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Optimization of reaction conditions to maximize yield and minimize by-product formation
Chemical Reactivity
Functional Group Transformations
The carboxylic acid functional group of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid allows for various chemical transformations:
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Esterification: The carboxylic acid can be converted to esters such as ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate, which serves as an intermediate in pharmaceutical synthesis .
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Amide Formation: Conversion to amides like (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide through reaction with ammonia or amines, creating derivatives with altered solubility and pharmacokinetic properties.
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Reduction: The carboxylic acid can be reduced to corresponding alcohols using appropriate reducing agents.
Cyclopropane Ring Chemistry
The cyclopropane ring contributes significantly to the compound's reactivity:
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The strained three-membered ring can undergo ring-opening reactions under specific conditions.
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The rigidity of the cyclopropane structure provides conformational constraints that can be advantageous in drug design.
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The unique geometry of the cyclopropane affects the orientation of the difluorophenyl substituent, influencing molecular interactions with biological targets.
Applications in Pharmaceutical Chemistry
Role in Ticagrelor Synthesis
One of the most significant applications of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is its role as a key intermediate in the synthesis of Ticagrelor, an antiplatelet medication used to prevent blood clots and reduce the risk of heart attack and stroke in patients with acute coronary syndromes. The compound contributes essential structural elements to Ticagrelor that are crucial for its interaction with the P2Y12 receptor.
The synthesis pathway typically involves:
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Conversion of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester.
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Further transformations to introduce additional structural elements required for the final Ticagrelor molecule.
A key step in this process involves the enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, which can be used to synthesize (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester with a yield of 98% and >99.9% diastereomeric excess .
Other Pharmaceutical Applications
Beyond Ticagrelor synthesis, 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid serves as a valuable building block in medicinal chemistry due to its unique structural features:
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The cyclopropane ring provides structural rigidity, which can enhance binding specificity to biological targets.
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The difluorophenyl group can improve metabolic stability and alter the electronic properties of derived molecules.
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The carboxylic acid functionality allows for diverse chemical modifications to optimize pharmacokinetic properties.
Comparative Analysis with Related Compounds
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid belongs to a family of structurally related compounds that share similar applications but exhibit distinct chemical and biological properties. Table 2 provides a comparative analysis of these compounds:
Compound | Structure | Key Differences | Applications |
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1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | C10H8F2O2 | Base compound with carboxylic acid functionality | Intermediate in pharmaceutical synthesis |
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | C10H8F2O2 | Different stereochemistry and position of substituents | Key intermediate in Ticagrelor synthesis |
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide | C10H9F2NO | Amide instead of carboxylic acid group | Enhanced solubility and altered biological activity |
(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate | C12H12F2O2 | Ethyl ester of the carboxylic acid | Improved lipophilicity and pharmacokinetics |
Table 2: Comparative analysis of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid and related compounds
Synthetic Pathways and Transformations
Key Synthetic Routes
The synthesis of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid and its derivatives involves several established pathways, as outlined in Table 3:
Synthetic Approach | Key Reagents | Intermediate Products | Yield |
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Cyclopropanation of difluorobenzene derivatives | 3-Chloropropionyl chloride, 1,2-difluorobenzene | 3-Chloro-1-(3,4-difluorophenyl)propan-1-one | Not specified |
Malonic acid condensation route | 3,4-Difluorobenzaldehyde, malonic acid, pyridine, piperidine | (E)-3-(3,4-difluorophenyl)-2-propenoic acid | Not specified |
Enzymatic reduction method | 2-Chloro-1-(3,4-difluorophenyl)ethanone, ketoreductase KR-01 | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Near 100% conversion, >99.9% ee |
Dimethylsulfoxonium methylide approach | L-menthol ester of (E)-3-(3,4-difluorophenyl)-2-propenoic acid | trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | Not specified |
Table 3: Synthetic pathways for 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid and related compounds
Transformation to Pharmaceutical Intermediates
The conversion of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid to pharmaceutical intermediates involves several key transformations:
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Esterification to Ethyl Ester: The carboxylic acid is converted to an ethyl ester, which is an important intermediate in Ticagrelor synthesis. This transformation enhances lipophilicity and reactivity for subsequent steps .
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Conversion to Amide: The transformation to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide typically involves reaction with hydroxylamine followed by treatment with pyridine and acetic anhydride .
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Stereoselective Synthesis: Methods for obtaining stereochemically pure compounds often involve ruthenium catalysts with chiral ligands, providing access to stereoisomers with high diastereomeric excess .
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